![molecular formula C23H22N4O2 B4415593 N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B4415593.png)
N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide
Übersicht
Beschreibung
N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide, also known as BPN or BPN14770, is a small molecule drug that has shown potential therapeutic effects in various neurological disorders. It was first synthesized in 2008 by a team of researchers at the University of California, San Diego.
Wirkmechanismus
N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide acts as a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in regulating cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), leading to enhanced synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and synaptic plasticity, N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide has also been shown to reduce neuroinflammation and oxidative stress in the brain. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide is its selectivity for PDE4D, which reduces the risk of off-target effects. However, one limitation of N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide. One area of interest is the development of more potent and selective PDE4D inhibitors based on the structure of N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide. Another area of interest is the investigation of N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide's potential therapeutic effects in other neurological disorders, such as schizophrenia and depression. Finally, there is a need for further research on the pharmacokinetics and safety of N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide in humans.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide has been studied extensively for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. In preclinical studies, N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide has been shown to improve cognitive function, reduce neuroinflammation, and enhance synaptic plasticity.
Eigenschaften
IUPAC Name |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c28-22(19-9-6-12-24-17-19)25-20-10-4-5-11-21(20)26-13-15-27(16-14-26)23(29)18-7-2-1-3-8-18/h1-12,17H,13-16H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBPQPXQIQTYII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CN=CC=C3)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.